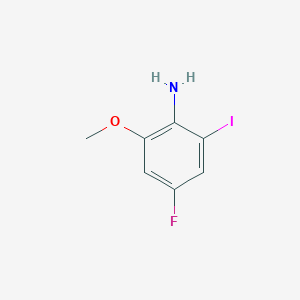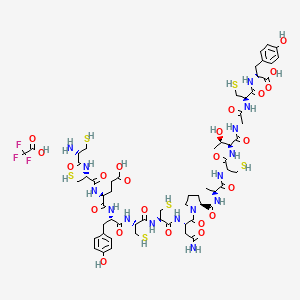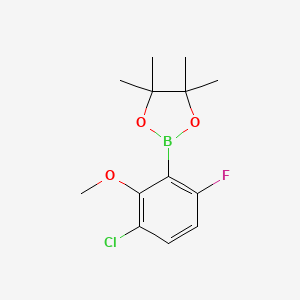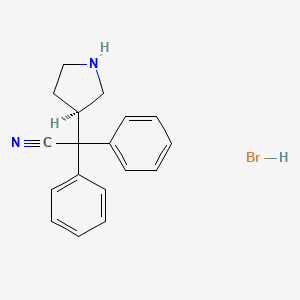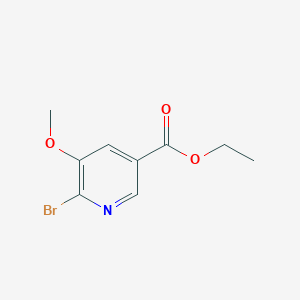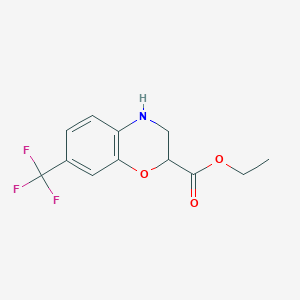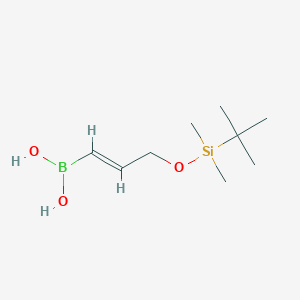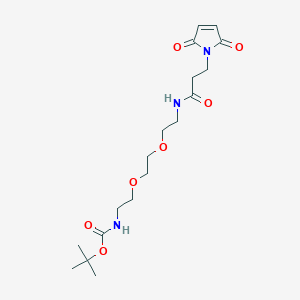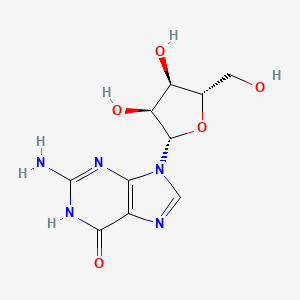
L-鸟苷
概述
描述
鸟嘌呤核苷是一种嘌呤核苷,由鸟嘌呤通过β-N9-糖苷键连接到核糖(呋喃核糖)环上 。它在各种生化过程中起着至关重要的作用,包括核酸合成、信号转导和细胞代谢。 鸟嘌呤核苷以其神经保护特性而闻名,在生理和病理条件下在大脑中被释放 .
科学研究应用
鸟嘌呤核苷在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域 。它的一些显着应用包括:
化学: 用作合成其他核苷类似物和衍生物的前体。
生物学: 在核酸合成和细胞信号通路中发挥作用。
医学: 具有神经保护、抗氧化和抗炎特性,使其成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的潜在治疗剂.
工业: 用于生产食品添加剂和医药产品.
作用机制
鸟嘌呤核苷通过各种分子靶点和途径发挥其作用。 它与腺苷受体相互作用,特别是A1和A2A受体,以调节细胞信号通路 。 此外,鸟嘌呤核苷影响环腺苷单磷酸和环鸟苷单磷酸的水平,它们参与信号转导 。 它还通过减少氧化应激、神经炎症和兴奋毒性而表现出神经保护作用 .
安全和危害
未来方向
Guanosine has shown promise in several in vitro and/or in vivo experimental models of central nervous system (CNS) diseases including ischemic stroke, Alzheimer’s disease, Parkinson’s disease, spinal cord injury, nociception, and depression . The future directions in approaches to guanosine application in ischemic stroke are being explored .
生化分析
Biochemical Properties
L-Guanosine participates in several biochemical reactions, primarily through its conversion to guanosine monophosphate (GMP) and subsequently to GTP. It interacts with enzymes such as guanosine kinase, which phosphorylates L-Guanosine to GMP. Additionally, L-Guanosine is involved in the purine salvage pathway, where it is recycled to form nucleotides. The interactions of L-Guanosine with these enzymes are critical for maintaining nucleotide pools within the cell .
Cellular Effects
L-Guanosine influences various cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in the purinergic signaling pathway, where it binds to specific receptors on the cell surface, triggering downstream signaling cascades. These pathways can affect gene expression and cellular metabolism, leading to changes in cell function. For example, L-Guanosine has been shown to reduce neuroinflammation and oxidative stress in neuronal cells .
Molecular Mechanism
At the molecular level, L-Guanosine exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in nucleotide metabolism, such as guanosine kinase and GMP synthetase. Additionally, L-Guanosine can modulate gene expression by influencing transcription factors and other regulatory proteins. These interactions are essential for the compound’s role in cellular processes and its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Guanosine can change over time due to its stability and degradation. Studies have shown that L-Guanosine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to L-Guanosine has been observed to have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of L-Guanosine vary with different dosages in animal models. At low doses, L-Guanosine has been shown to have neuroprotective effects, reducing neuroinflammation and oxidative stress. At high doses, it can have toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
L-Guanosine is involved in several metabolic pathways, including the purine salvage pathway and the de novo synthesis of nucleotides. It interacts with enzymes such as guanosine kinase, GMP synthetase, and inosine monophosphate dehydrogenase. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper cellular function .
Transport and Distribution
Within cells, L-Guanosine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of L-Guanosine into cells and its distribution to various cellular compartments. The localization and accumulation of L-Guanosine can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .
Subcellular Localization
L-Guanosine is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, L-Guanosine can be phosphorylated to GMP in the cytoplasm and then transported to the nucleus, where it participates in nucleic acid synthesis .
准备方法
合成路线和反应条件: 鸟嘌呤核苷可以通过多种方法合成,包括化学合成和微生物发酵。 一种常见的合成路线包括在酸催化剂存在下,鸟嘌呤与核糖反应形成β-N9-糖苷键 。 另一种方法涉及使用磷酸核糖基转移酶催化鸟嘌呤和核糖-5-磷酸形成鸟嘌呤核苷 .
工业生产方法: 鸟嘌呤核苷的工业生产通常依赖于使用基因工程大肠杆菌菌株的微生物发酵。 这些菌株被优化以过表达嘌呤合成途径和其他相关酶,以提高鸟嘌呤核苷的产量 。发酵过程通常在补料分批反应器中进行,以实现高产量。
化学反应分析
反应类型: 鸟嘌呤核苷会发生各种化学反应,包括氧化、还原和取代。 例如,它可以被磷酸化形成鸟苷单磷酸、环鸟苷单磷酸、鸟苷二磷酸和鸟苷三磷酸 .
常用试剂和条件:
氧化: 鸟嘌呤核苷可以在酸性条件下使用高锰酸钾或过氧化氢等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 取代反应通常涉及使用卤代烷或酰氯等试剂进行亲核取代。
相似化合物的比较
鸟嘌呤核苷以其特定的神经保护特性和与腺苷受体的相互作用,在嘌呤核苷中独树一帜 。类似的化合物包括:
腺苷: 另一种嘌呤核苷,充当神经调节剂并具有神经保护作用。
肌苷: 一种嘌呤核苷,具有抗炎和神经保护作用。
胞苷: 一种嘧啶核苷,参与核酸合成和细胞代谢。
属性
IUPAC Name |
2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-GIMIYPNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester](/img/structure/B1460568.png)
